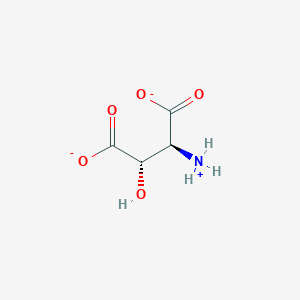

(3S)-3-hydroxy-L-aspartate(1-)

Description

Contextualization within Non-Proteinogenic Amino Acids and Derivatives

(3S)-3-hydroxy-L-aspartate(1-) belongs to the vast and structurally diverse class of non-proteinogenic amino acids. ebi.ac.uk Unlike their protein-building counterparts, these amino acids are not encoded by the universal genetic code but are synthesized through various metabolic pathways. They often serve as intermediates in metabolism, constituents of secondary metabolites, and signaling molecules. ebi.ac.uk

(3S)-3-hydroxy-L-aspartate(1-) is specifically the (3S)-hydroxy derivative of L-asparagine and the (3S)-diastereomer of 3-hydroxy-L-aspartic acid. ebi.ac.ukebi.ac.uknih.gov It is structurally related to L-aspartic acid, with the key difference being the presence of a hydroxyl group on the beta-carbon. vulcanchem.comcymitquimica.com This seemingly minor modification has profound implications for its chemical properties and biological functions. The molecule possesses two chiral centers, leading to four possible stereoisomers, each with potentially distinct biological activities. oup.com

Table 1: Physicochemical Properties of (3S)-3-hydroxy-L-asparagine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H8N2O4 | nih.gov |

| Molecular Weight | 148.12 g/mol | nih.gov |

| ChEBI ID | CHEBI:50789 | ebi.ac.uk |

This table provides a summary of the key physicochemical properties of (3S)-3-hydroxy-L-asparagine, the parent compound of (3S)-3-hydroxy-L-aspartate(1-).

Significance in Natural Products and Secondary Metabolite Research

Non-proteinogenic amino acids like (3S)-3-hydroxy-L-aspartate(1-) are frequently incorporated into natural products, which are small molecules produced by organisms that are not essential for their immediate survival but often confer an evolutionary advantage. These compounds, also known as secondary metabolites, exhibit a wide range of biological activities and have been a rich source of therapeutic agents.

(3S)-3-hydroxy-L-aspartate(1-) has been identified as a component of several natural products, including the antitumor and antimicrobial peptide cinnamycin, produced by Streptomyces strains. ymdb.ca Its presence in such bioactive compounds underscores its importance in the biosynthesis of complex natural products. The β- and γ-hydroxy α-amino acid motif, found in natural products like cyclosporin (B1163) and lysobactin, highlights the significance of this structural feature in conferring biological activity. cdnsciencepub.com Research in this area often involves the isolation and structural elucidation of new natural products, as well as the investigation of the biosynthetic pathways responsible for their production.

Overview of Current Research Paradigms and Directions

Current research on (3S)-3-hydroxy-L-aspartate(1-) is multifaceted, encompassing synthetic chemistry, enzymology, and molecular biology. A significant area of investigation is the development of efficient and stereocontrolled methods for its synthesis. cdnsciencepub.com Both chemical and enzymatic approaches are being explored to produce optically pure isomers of 3-hydroxyaspartate, which are crucial for studying their specific biological roles. oup.com

Enzymatic synthesis is a particularly promising avenue. For instance, researchers have explored the use of hydroxylases and hydrolases to produce L-threo-3-hydroxyaspartic acid. mdpi.comresearchgate.net The discovery and characterization of novel enzymes, such as d-erythro-3-hydroxyaspartate dehydratase, are expanding the toolkit for the enzymatic production of specific stereoisomers. oup.com

Another key research direction is the study of the biological activities of (3S)-3-hydroxy-L-aspartate(1-) and its derivatives. For example, 3-hydroxyaspartate has been investigated for its role as an inhibitor of aspartate aminotransferase and its interaction with NMDA receptors in the mammalian central nervous system. oup.com Understanding these interactions at a molecular level could pave the way for the development of new therapeutic agents. Furthermore, research into the incorporation of (3R)-3-hydroxy-L-aspartic acid into nonribosomal peptides by specific enzymes highlights the stereospecificity of these biological processes. vulcanchem.com

Table 2: Key Enzymes in the Metabolism and Synthesis of 3-Hydroxyaspartate Stereoisomers

| Enzyme | Source Organism | Reaction Catalyzed | Reference |

|---|---|---|---|

| d-erythro-3-hydroxyaspartate dehydratase | Pseudomonas sp. N99 | Conversion of d-erythro-3-hydroxyaspartate to oxaloacetate | oup.com |

| l-threo-3-hydroxyaspartate ammonia-lyase | Delftia sp. HT23 | Deamination of d-threo-3-hydroxyaspartate | oup.com |

| Asparagine hydroxylase (AsnO) | Streptomyces coelicolor | Hydroxylation of L-asparagine | researchgate.net |

This table summarizes some of the enzymes that are central to the current research on the synthesis and metabolism of different stereoisomers of 3-hydroxyaspartate.

Structure

3D Structure

Properties

Molecular Formula |

C4H6NO5- |

|---|---|

Molecular Weight |

148.09 g/mol |

IUPAC Name |

(2S,3S)-2-azaniumyl-3-hydroxybutanedioate |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-1/t1-,2-/m0/s1 |

InChI Key |

YYLQUHNPNCGKJQ-LWMBPPNESA-M |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])[NH3+] |

Isomeric SMILES |

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])[NH3+] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])[NH3+] |

Origin of Product |

United States |

Stereochemistry and Isomeric Considerations of Hydroxyaspartates

Chiral Centers and Diastereomers of 3-Hydroxyaspartic Acid

3-Hydroxyaspartic acid possesses two chiral centers, at the C2 (alpha-carbon) and C3 (beta-carbon) positions. wikipedia.org This structural feature gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. wikipedia.orgasm.org These stereoisomers are classified based on the relative configuration of the amino and hydroxyl groups, as well as the absolute configuration at the alpha-carbon, which determines whether it is an L- or D-amino acid. The four stereoisomers are L-threo-3-hydroxyaspartic acid, L-erythro-3-hydroxyaspartic acid, D-threo-3-hydroxyaspartic acid, and D-erythro-3-hydroxyaspartic acid. asm.org

(3S)-3-Hydroxy-L-Aspartate (L-threo-3-Hydroxyaspartate; (2S,3S) Stereoisomer)

(3S)-3-hydroxy-L-aspartate, also known as L-threo-3-hydroxyaspartic acid, is the (2S,3S) stereoisomer of 3-hydroxyaspartic acid. asm.org In this configuration, both the amino group at C2 and the hydroxyl group at C3 have the S configuration. This particular isomer is a subject of significant interest due to its biological activities. It is a potent and competitive inhibitor of excitatory amino acid transporters (EAATs), specifically EAAT1-4, and a non-transportable inhibitor of EAAT5. tocris.comscbt.com Its inhibitory activity on these glutamate (B1630785) transporters highlights its potential role in modulating neurotransmission. asm.org Furthermore, L-threo-3-hydroxyaspartic acid has demonstrated antimicrobial properties against various microorganisms. asm.org

(3R)-3-Hydroxy-L-Aspartate (L-erythro-3-Hydroxyaspartate; (2S,3R) Stereoisomer)

The (2S,3R) stereoisomer, (3R)-3-hydroxy-L-aspartate or L-erythro-3-hydroxyaspartic acid, is a diastereomer of the L-threo form. asm.orgchemspider.com In this isomer, the amino group at the C2 position has the S configuration, characteristic of L-amino acids, while the hydroxyl group at the C3 position has the R configuration. The differing stereochemistry at the C3 position leads to distinct biological properties compared to its L-threo counterpart.

D-Isomers of 3-Hydroxyaspartate

The D-isomers of 3-hydroxyaspartate are the enantiomers of the L-isomers. These include D-threo-3-hydroxyaspartic acid ((2R,3R)-form) and D-erythro-3-hydroxyaspartic acid ((2R,3S)-form). asm.orgnih.gov D-threo-3-hydroxyaspartate is notably a component of the siderophore ornibactin. wikipedia.org The D-erythro isomer is the enantiomer of L-erythro-3-hydroxy-L-aspartate. nih.gov The presence and specific roles of these D-isomers in biological systems are areas of ongoing research.

Table 1: Stereoisomers of 3-Hydroxyaspartic Acid

| Stereoisomer Name | Systematic Name | Abbreviation |

| (3S)-3-Hydroxy-L-Aspartate | (2S,3S)-2-Amino-3-hydroxybutanedioic acid | L-THA |

| (3R)-3-Hydroxy-L-Aspartate | (2S,3R)-2-Amino-3-hydroxybutanedioic acid | L-EHA |

| (3R)-3-Hydroxy-D-Aspartate | (2R,3R)-2-Amino-3-hydroxybutanedioic acid | D-THA |

| (3S)-3-Hydroxy-D-Aspartate | (2R,3S)-2-Amino-3-hydroxybutanedioic acid | D-EHA |

Impact of Stereochemical Configuration on Biological Recognition and Function

The precise three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets such as enzymes and receptors. longdom.orglibretexts.org This principle of stereospecificity is well-documented for the isomers of 3-hydroxyaspartate. The biological activity of these compounds is highly dependent on their stereochemistry. nih.gov

For instance, the potent inhibitory effect of L-threo-3-hydroxyaspartic acid on excitatory amino acid transporters is a direct consequence of its specific stereochemical configuration, which allows it to bind effectively to the active site of these proteins. tocris.com Diastereomers, having different spatial arrangements, often exhibit significantly different or even a complete lack of biological activity at the same target. nih.gov This highlights the high degree of molecular recognition inherent in biological systems, where the precise orientation of functional groups is paramount for effective binding and subsequent physiological response. The stereochemistry can influence not only the binding affinity to a target but also the metabolic pathways and transport mechanisms of the molecule within an organism. nih.gov

Stereochemical Validation Methodologies for Hydroxyaspartates

The unambiguous determination of the stereochemistry of hydroxyaspartates is crucial for understanding their biological functions and for their synthesis. Several powerful analytical techniques are employed for this purpose.

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule in its crystalline state. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal of a hydroxyaspartate derivative, the precise spatial arrangement of its atoms, and thus its absolute stereochemistry, can be elucidated. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for structural elucidation. core.ac.uk Advanced NMR techniques, such as 1H NMR, can provide detailed information about the connectivity of atoms and the relative stereochemistry of chiral centers through the analysis of chemical shifts and coupling constants. researchgate.netlibretexts.org For instance, the magnitude of the coupling constant between the protons on the C2 and C3 carbons can help differentiate between the threo and erythro isomers. researchgate.net

Vibrational Circular Dichroism (VCD) , coupled with separation techniques like capillary zone electrophoresis-mass spectrometry (CZE-MS), has emerged as a powerful method for the simultaneous determination of all four stereoisomers of 3-hydroxyaspartate, even without the need for individual enantiomeric standards. nih.gov

Biosynthesis and Endogenous Production Pathways of 3s 3 Hydroxy L Aspartate

Microbial Biosynthetic Routes

The microbial synthesis of (3S)-3-hydroxy-L-aspartate is a two-step enzymatic process that has been effectively studied and reconstructed in host organisms like Escherichia coli for production purposes.

The initial and crucial step in the biosynthesis is the hydroxylation of L-asparagine. This reaction is catalyzed by specific 2-oxoglutarate-dependent oxygenases, namely asparagine hydroxylases such as AsnO and its homolog SCO2693, originally identified from Streptomyces coelicolor. oup.com These enzymes introduce a hydroxyl group onto the beta-carbon of L-asparagine. While mutant versions of these enzymes have been explored for the direct hydroxylation of L-aspartic acid, the wild-type enzymes demonstrate higher stability and efficiency when using L-asparagine as the substrate. researchgate.net The hydroxylation of L-asparagine by AsnO is a key step in the biosynthesis of calcium-dependent antibiotics (CDAs) in Streptomyces coelicolor. oup.com

The direct product of the enzymatic hydroxylation of L-asparagine by asparagine hydroxylases like AsnO is the intermediate compound, 3-hydroxyasparagine (B232136). researchgate.net This molecule serves as the immediate precursor to (3S)-3-hydroxy-L-aspartate in this biosynthetic pathway. The formation of this intermediate is a critical control point; in engineered systems, its accumulation is transient as it is quickly converted in the subsequent step.

Following its formation, the amide group of 3-hydroxyasparagine is hydrolyzed to a carboxyl group. This conversion is carried out by an asparaginase (B612624) enzyme, which catalyzes the removal of ammonia (B1221849) and yields the final product, L-threo-3-hydroxyaspartic acid, the protonated form of (3S)-3-hydroxy-L-aspartate(1-). researchgate.net Research has shown that bacterial asparaginases, such as those from E. coli, are capable of acting on 3-hydroxyasparagine. researchgate.net For efficient production, scientists have developed one-pot reaction systems using asparaginase-deficient E. coli strains that express the asparagine hydroxylase gene, leading to high-yield conversion of L-asparagine into L-threo-3-hydroxyaspartic acid. researchgate.net

Table 1: Key Enzymes in the Microbial Biosynthesis of (3S)-3-Hydroxy-L-aspartate

| Enzyme Name | Gene Name | Source Organism | Function | Substrate | Product |

| Asparagine Hydroxylase | asnO | Streptomyces coelicolor | Hydroxylation | L-Asparagine | 3-Hydroxyasparagine |

| Asparagine Hydroxylase Homolog | SCO2693 | Streptomyces coelicolor | Hydroxylation | L-Asparagine | 3-Hydroxyasparagine |

| Asparaginase | ansA, ansB | Escherichia coli | Amide Hydrolysis | 3-Hydroxyasparagine | (3S)-3-hydroxy-L-aspartate |

Natural Occurrence and Distribution in Biological Systems

(3S)-3-hydroxy-L-aspartate is not a ubiquitous compound but has been identified in specific microorganisms, where it can be a component of secondary metabolites or a substrate for detoxification pathways.

The compound is found in certain bacteria and yeast. For instance, it is produced by Streptomyces strains as a constituent of peptide antibiotics. mimedb.org In the yeast Saccharomyces cerevisiae, the presence of a specific enzyme, L-threo-3-hydroxyaspartate dehydratase (encoded by the SRY1 gene), suggests a role in detoxifying naturally occurring 3-hydroxyaspartate by converting it to oxaloacetate and ammonia. oup.commimedb.orgnih.govuniprot.org Similarly, a dehydratase that acts on L-threo-3-hydroxyaspartate has also been purified from Pseudomonas sp. T62, indicating that this bacterium also possesses a mechanism to metabolize this amino acid. nih.govexpasy.org

Table 2: Documented Presence and Metabolism of 3-Hydroxyaspartate in Microorganisms

| Microorganism | Context of Presence | Relevant Enzyme(s) | Function of Enzyme |

| Streptomyces cinnamoneus | Component of the antibiotic Cinnamycin | CinX (hydroxylase) | Biosynthesis of 3-hydroxyaspartate residue within the peptide. researchgate.net |

| Saccharomyces cerevisiae | Metabolism/Detoxification | L-threo-3-hydroxyaspartate dehydratase (SRY1p) | Deamination of L-threo-3-hydroxyaspartate to oxaloacetate. nih.govuniprot.org |

| Pseudomonas sp. T62 | Metabolism/Detoxification | L-threo-3-hydroxyaspartate dehydratase | Deamination of L-threo-3-hydroxyaspartate to oxaloacetate. nih.govexpasy.org |

One of the most well-documented roles of (3S)-3-hydroxy-L-aspartate is its incorporation into lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides. A prime example is Cinnamycin, an antibiotic produced by Streptomyces cinnamoneus. wikipedia.orgsigmaaldrich.com Cinnamycin contains a single residue of erythro-3-hydroxy-L-aspartic acid at position 15. researchgate.net This modification is catalyzed by the enzyme CinX, an α-ketoglutarate/iron(II)-dependent hydroxylase, which acts on an aspartate residue of the precursor peptide. researchgate.net This hydroxyl group is critical for the biological activity of Cinnamycin, mediating its interaction with its molecular target, phosphatidylethanolamine. wikipedia.org

Enzymatic Transformations and Metabolic Fates of 3s 3 Hydroxy L Aspartate

Enzymes Catalyzing (3S)-3-Hydroxy-L-Aspartate Conversion

The primary enzyme responsible for the transformation of (3S)-3-hydroxy-L-aspartate is L-threo-3-Hydroxyaspartate ammonia-lyase.

L-threo-3-Hydroxyaspartate Ammonia-Lyase (EC 4.3.1.16)

Also known as L-threo-3-hydroxyaspartate dehydratase, this enzyme belongs to the lyase family, specifically the ammonia-lyases that cleave carbon-nitrogen bonds. wikipedia.org It has been identified and characterized in various microorganisms, including Pseudomonas sp. T62 and Saccharomyces cerevisiae. uniprot.orguniprot.orggenome.jp

L-threo-3-Hydroxyaspartate ammonia-lyase catalyzes the deamination of (3S)-3-hydroxy-L-aspartate, resulting in the formation of oxaloacetate and ammonia (B1221849). wikipedia.orguniprot.orguniprot.orgyeastgenome.org This reaction is a key step in the metabolic pathway of this amino acid.

This enzyme exhibits a high degree of substrate specificity and stereoselectivity. It is highly specific for the L-threo isomer of 3-hydroxyaspartate. uniprot.orguniprot.orggenome.jpexpasy.org Other stereoisomers, such as D,L-erythro- and D-threo-3-hydroxyaspartate, are not substrates for this enzyme. uniprot.orguniprot.org Furthermore, it does not act on other 3-hydroxy amino acids like D-serine, L-serine, D-threonine, and L-threonine. uniprot.orguniprot.org This strict specificity indicates a precisely configured active site that accommodates only the L-threo form of 3-hydroxyaspartate. The enzyme from Pseudomonas sp. T62 also does not show activity towards D,L-threo-3-phenylserine. uniprot.org

The catalytic activity of L-threo-3-Hydroxyaspartate ammonia-lyase is dependent on the presence of cofactors. It is a pyridoxal-phosphate (PLP) protein. uniprot.orggenome.jp Additionally, its activity requires a divalent metal cation. uniprot.orguniprot.orggenome.jpexpasy.org Manganese (Mn²⁺), magnesium (Mg²⁺), and calcium (Ca²⁺) have been shown to fulfill this requirement. uniprot.orguniprot.orggenome.jpexpasy.org

The activity of L-threo-3-Hydroxyaspartate ammonia-lyase can be significantly inhibited by certain compounds. In vitro studies have demonstrated that the enzyme is strongly inhibited by hydroxylamine (B1172632) and EDTA. uniprot.orguniprot.org The inhibition by hydroxylamine is characteristic of PLP-dependent enzymes, as it reacts with the aldehyde group of the cofactor. EDTA, a chelating agent, likely inhibits the enzyme by sequestering the essential divalent metal cations.

Table 1: Properties of L-threo-3-Hydroxyaspartate Ammonia-Lyase (EC 4.3.1.16)

| Property | Description | Source(s) |

|---|---|---|

| Reaction | (3S)-3-hydroxy-L-aspartate → oxaloacetate + NH₄⁺ | uniprot.orguniprot.orgyeastgenome.org |

| Substrate | Highly specific for L-threo-3-hydroxyaspartate | uniprot.orguniprot.orggenome.jpexpasy.org |

| Cofactors | Pyridoxal (B1214274) 5'-phosphate, Divalent cations (Mn²⁺, Mg²⁺, Ca²⁺) | uniprot.orguniprot.orggenome.jpexpasy.org |

| Inhibitors | Hydroxylamine, EDTA | uniprot.orguniprot.org |

| Optimum pH | 9.0 (for Pseudomonas sp. enzyme) | uniprot.org |

| Optimum Temp. | 35°C (for Pseudomonas sp. enzyme) | uniprot.org |

Comparative Enzymatic Studies with Other Hydroxyaspartate Isomers (e.g., D-3-Hydroxyaspartate Aldolase)

While L-threo-3-Hydroxyaspartate ammonia-lyase is specific for the L-threo isomer, other enzymes act on different stereoisomers of 3-hydroxyaspartate, highlighting the diversity of enzymatic transformations for this class of compounds.

One such enzyme is D-3-hydroxyaspartate aldolase (B8822740) (D-HAA) (EC 4.1.3.41), purified from Paracoccus denitrificans. nih.govcreative-enzymes.com This enzyme catalyzes the conversion of D-3-hydroxyaspartate to glyoxylate (B1226380) and glycine (B1666218). nih.gov Unlike the ammonia-lyase, D-HAA is an aldolase. It is strictly D-specific at the α-carbon but can act on both the threo and erythro forms at the β-carbon, with the erythro form being a much better substrate. creative-enzymes.com Besides D-3-hydroxyaspartate, this enzyme also shows activity towards D-threonine and D-3-phenylserine. nih.gov

Another related enzyme is erythro-3-hydroxy-L-aspartate ammonia-lyase (EC 4.3.1.20). wikipedia.org This enzyme acts on the erythro isomer of L-3-hydroxyaspartate, also producing oxaloacetate and ammonia. wikipedia.org Like the L-threo specific enzyme, it is a pyridoxal phosphate-dependent enzyme. wikipedia.org

Furthermore, a threo-3-hydroxy-D-aspartate ammonia-lyase (EC 4.3.1.27) has been identified in Delftia sp. HT23. nih.gov This enzyme primarily acts on D-threo-3-hydroxyaspartate but also shows some activity towards L-threo-3-hydroxyaspartate and L-erythro-3-hydroxyaspartate. nih.gov

Finally, an enzyme from Pseudomonas sp. N99 has been found to exhibit ammonia-lyase activity towards both L-threo-3-hydroxyaspartate and D-erythro-3-hydroxyaspartate, but not other isomers. tandfonline.comoup.comnih.gov

Table 2: Comparison of Enzymes Acting on Hydroxyaspartate Isomers

| Enzyme | EC Number | Substrate(s) | Product(s) | Source Organism |

|---|---|---|---|---|

| L-threo-3-Hydroxyaspartate ammonia-lyase | 4.3.1.16 | L-threo-3-hydroxyaspartate | Oxaloacetate + NH₄⁺ | Pseudomonas sp. T62, Saccharomyces cerevisiae |

| D-3-Hydroxyaspartate aldolase | 4.1.3.41 | D-threo-3-hydroxyaspartate, D-erythro-3-hydroxyaspartate | Glycine + Glyoxylate | Paracoccus denitrificans |

| erythro-3-hydroxy-L-aspartate ammonia-lyase | 4.3.1.20 | erythro-3-hydroxy-L-aspartate | Oxaloacetate + NH₃ | Micrococcus denitrificans |

| threo-3-hydroxy-D-aspartate ammonia-lyase | 4.3.1.27 | D-threo-3-hydroxyaspartate | Oxaloacetate + NH₃ | Delftia sp. HT23 |

| **Dehydratase from *Pseudomonas sp. N99*** | - | L-threo-3-hydroxyaspartate, D-erythro-3-hydroxyaspartate | Oxaloacetate + NH₃ | Pseudomonas sp. N99 |

Metabolic Roles in Cellular Homeostasis

The non-proteinogenic amino acid (3S)-3-hydroxy-L-aspartate(1-), also known as L-threo-3-hydroxyaspartate, participates in key metabolic processes within microorganisms. Its transformation is primarily governed by a specific enzyme that channels its degradation products into the central metabolic network, playing roles in both nutrient assimilation and detoxification.

The metabolic pathways involving hydroxyaspartate isomers are implicated in the detoxification and assimilation of certain toxic compounds. A prominent example is the β-hydroxyaspartate cycle (BHAC), a carbon-conserving pathway for the assimilation of C2 compounds like ethylene (B1197577) glycol. nih.govbiorxiv.org Ethylene glycol, a major industrial chemical, can be inhibitory to microbial growth, and its efficient processing is a key detoxification challenge. nih.govnih.gov

In organisms such as Paracoccus denitrificans and engineered Pseudomonas putida, the BHAC provides a more efficient route for metabolizing ethylene glycol compared to the native glycerate pathway. biorxiv.orgasm.org The cycle converts two molecules of glyoxylate (derived from ethylene glycol) into one molecule of oxaloacetate. biorxiv.orgresearchgate.net While the characterized BHAC specifically utilizes the erythro isomer of β-hydroxyaspartate, its implementation demonstrates how a hydroxyaspartate-based pathway can be leveraged to overcome the limitations of native metabolism and enhance growth on a potentially toxic substrate. nih.govresearchgate.net The engineering of P. putida with the BHAC led to a 35% faster growth rate and a 20% higher biomass yield on ethylene glycol, highlighting the pathway's effectiveness in detoxification and assimilation. nih.govbiorxiv.org

Furthermore, the enzyme responsible for degrading (3S)-3-hydroxy-L-aspartate, L-threo-3-hydroxyaspartate ammonia-lyase, is suggested to play a role in the detoxification of naturally occurring 3-hydroxyaspartate in Pseudomonas sp. T62 cells. uniprot.org

The catabolism of (3S)-3-hydroxy-L-aspartate provides a direct link to the central carbon metabolism through its enzymatic conversion to oxaloacetate. ymdb.ca This reaction is catalyzed by the pyridoxal-phosphate dependent enzyme L-threo-3-hydroxyaspartate ammonia-lyase (EC 4.3.1.16), which deaminates (3S)-3-hydroxy-L-aspartate to form oxaloacetate and ammonia. uniprot.orgwikipedia.org This enzyme is highly specific for the L-threo isomer. uniprot.org

Interactive Data Table: Properties of L-threo-3-hydroxyaspartate ammonia-lyase

| Property | Details | Source(s) |

| Enzyme Name | L-threo-3-hydroxyaspartate ammonia-lyase | uniprot.orgwikipedia.org |

| EC Number | 4.3.1.16 | uniprot.orgwikipedia.org |

| Reaction | (3S)-3-hydroxy-L-aspartate ⇌ oxaloacetate + NH₃ | uniprot.orgymdb.ca |

| Cofactor | Pyridoxal 5'-phosphate | uniprot.orgresearchgate.net |

| Source Organisms | Pseudomonas sp. T62, Saccharomyces cerevisiae | uniprot.orgoup.com |

| Optimal pH | ~9.0 | uniprot.org |

| Optimal Temp. | ~35 °C | uniprot.org |

| Inhibitors | Hydroxylamine, EDTA | uniprot.orgresearchgate.net |

The product of this reaction, oxaloacetate, is a critical intermediate in the tricarboxylic acid (TCA) cycle, a core component of central carbon metabolism. oup.commetwarebio.com The entry of oxaloacetate into the TCA cycle allows for the generation of energy (in the form of ATP) and reducing equivalents (NADH and FADH₂). oup.commdpi.com

Beyond its role in the TCA cycle, oxaloacetate serves as a key metabolic switch point, connecting various pathways: oup.comasm.org

Gluconeogenesis: It can be converted to phosphoenolpyruvate (B93156) (PEP) and subsequently used for the synthesis of glucose. oup.com

Amino Acid Biosynthesis: It is a direct precursor for the synthesis of other amino acids, such as aspartate (via transamination), asparagine, methionine, lysine, and threonine. frontiersin.org

Anaplerosis: The formation of oxaloacetate from (3S)-3-hydroxy-L-aspartate is an anaplerotic reaction, replenishing TCA cycle intermediates that may be withdrawn for biosynthetic purposes. oup.com

This integration allows microorganisms to utilize (3S)-3-hydroxy-L-aspartate not only as a nitrogen source (from the released ammonia) but also as a carbon source that directly fuels the central metabolic engine for energy production and the synthesis of essential biomass precursors. uniprot.orgoup.com

Interactive Data Table: Metabolic Fates of Oxaloacetate

| Metabolic Pathway | Role of Oxaloacetate | Key Subsequent Product(s) |

| TCA Cycle | Condenses with acetyl-CoA | Citrate, Isocitrate |

| Gluconeogenesis | Precursor for glucose synthesis | Phosphoenolpyruvate, Glucose-6-phosphate |

| Amino Acid Synthesis | Transamination substrate | L-Aspartate, L-Asparagine |

| Pyruvate Metabolism | Decarboxylation | Pyruvate |

Biological Functions and Pharmacological Relevance of 3s 3 Hydroxy L Aspartate

Role in Nonribosomal Peptide Biosynthesis (Indirect, through related R-form)

While (3S)-3-hydroxy-L-aspartate(1-) itself is not directly incorporated, its stereoisomer, (3R)-3-hydroxy-L-aspartic acid, is a recognized substrate in the biosynthesis of nonribosomal peptides (NRPs). vulcanchem.com Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of natural products with diverse biological activities. mdpi.com The adenylation (A) domains of these synthetases are responsible for selecting and activating specific amino acid building blocks. nih.govnih.gov

In this context, A-domains within certain NRPS pathways specifically recognize the (3R) stereochemistry of 3-hydroxy-L-aspartic acid, incorporating it into the growing peptide chain. vulcanchem.com This specificity is crucial for the final structure and function of the resulting nonribosomal peptide. vulcanchem.com For instance, some siderophores, which are iron-chelating compounds produced by bacteria, utilize a β-hydroxy-aspartic acid residue for coordinating with iron (III). mdpi.com The hydroxylation of aspartate in these pathways can be carried out by specific tailoring enzymes. mdpi.com The ability to distinguish between stereoisomers highlights the high fidelity of the enzymatic machinery involved in nonribosomal peptide synthesis. vulcanchem.comnih.gov

Interactions with Amino Acid Transporters

(3S)-3-Hydroxy-L-aspartate, also known as L-threo-3-hydroxyaspartic acid, is a notable inhibitor of excitatory amino acid transporters (EAATs). abcam.co.jpcymitquimica.comabcam.comnih.gov These transporters are crucial for maintaining low extracellular concentrations of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, thereby preventing excitotoxicity. nih.govnih.gov There are five main subtypes of EAATs: EAAT1, EAAT2, EAAT3, EAAT4, and EAAT5, each with distinct localization and properties. nih.gov

(3S)-3-Hydroxy-L-aspartate acts as a potent, competitive, and transportable inhibitor of EAAT1, EAAT2, EAAT3, and EAAT4. abcam.co.jpabcam.comtocris.combio-techne.com In contrast, it functions as a non-transportable inhibitor for EAAT5. abcam.co.jpabcam.combio-techne.com Research using human embryonic kidney (HEK293) cells expressing human EAAT subtypes has provided specific inhibitory constants (Ki) for this compound. tocris.combio-techne.com

The inhibitory action of (3S)-3-hydroxy-L-aspartate on EAATs is primarily competitive, meaning it binds to the same site as the natural substrates, L-glutamate and L-aspartate, thereby blocking their transport. abcam.co.jpabcam.comnih.govtocris.com For EAAT1-4, (3S)-3-hydroxy-L-aspartate is not only an inhibitor but also a substrate that can be transported into the cell. abcam.co.jpabcam.combio-techne.com

In the case of EAAT5, which is predominantly found in the retina, (3S)-3-hydroxy-L-aspartate acts as a non-transportable blocker. abcam.co.jpabcam.comresearchgate.net This means that while it binds to the transporter, it is not subsequently translocated across the cell membrane. researchgate.net This property, along with its ability to block the leak currents associated with EAAT5, makes it a valuable tool for studying the specific functions of this transporter subtype. researchgate.netresearchgate.net The addition of a bulky substituent to the hydroxyl group of hydroxyaspartate derivatives, such as in the case of TBOA, has been a strategy to create non-transportable inhibitors. nih.govaimspress.com

Cellular Effects and Physiological Modulation

The interaction of (3S)-3-hydroxy-L-aspartate with cellular systems extends beyond its direct effects on amino acid transporters, influencing immune responses and neuronal excitability.

Metabolic processes are intrinsically linked to immune cell function, a field known as immunometabolism. ebi.ac.uknih.gov Macrophages, key players in the immune system, undergo significant metabolic reprogramming upon activation. ebi.ac.uk The murine macrophage cell line, RAW 264.7, is a widely used in vitro model to study macrophage activation. nih.govresearchgate.net

Studies using genome-scale metabolic modeling of the RAW 264.7 cell line have identified various metabolites that can modulate macrophage activation. ebi.ac.uk While direct studies on the influence of (3S)-3-hydroxy-L-aspartate on macrophage activation are not extensively detailed, the broader context of immunometabolism suggests that alterations in amino acid availability and transport can impact immune cell phenotype and function. ebi.ac.uknih.gov For example, macrophage polarization into different functional states, such as the pro-inflammatory M1 or the anti-inflammatory M2 phenotype, is associated with distinct metabolic signatures, including changes in arginine metabolism. e-century.us

By inhibiting the reuptake of L-glutamate and L-aspartate from the synaptic cleft, (3S)-3-hydroxy-L-aspartate can potentiate their excitatory effects on neurons. abcam.co.jpabcam.comtocris.com Early research on cat spinal neurons demonstrated that the stereoisomers of threo-3-hydroxyaspartate enhance the excitatory actions of both L-glutamate and L-aspartate. tocris.comnih.gov This potentiation occurs because the inhibition of EAATs leads to a higher concentration of these neurotransmitters in the synapse for a longer duration, resulting in increased activation of their receptors on post-synaptic neurons. nih.govmdpi.com This property has made (3S)-3-hydroxy-L-aspartate a valuable pharmacological tool for investigating the roles of glutamate and aspartate in neurotransmission. nih.govacnp.org

Antimicrobial Properties (as part of natural products)

The non-proteinogenic amino acid (3S)-3-hydroxy-L-aspartate is a crucial component of several complex natural products that exhibit significant antimicrobial properties. Its presence is integral to the structure and function of these compounds, particularly in the classes of nucleoside-peptide and lipopeptide antibiotics. These natural products demonstrate activity against a range of bacterial pathogens, including those with resistance to existing drugs.

Muraymycins: Nucleoside-Peptide Antibiotics

Muraymycins are a family of nucleoside antibiotics produced by Streptomyces species that contain a (3S)-3-hydroxy-L-aspartate core. mdpi.com These compounds are potent inhibitors of MraY, a bacterial enzyme essential for the biosynthesis of the cell wall component peptidoglycan. uky.edujst.go.jp By targeting MraY, muraymycins disrupt cell wall formation, leading to bacterial cell death. nih.gov

The antimicrobial spectrum of muraymycins is primarily directed against Gram-positive bacteria, although some activity against Gram-negative strains has been observed. nih.govd-nb.info Research has detailed the minimum inhibitory concentrations (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, for various members of the muraymycin family against several bacterial species. dickwhitereferrals.comwikipedia.org For instance, Muraymycin A1, one of the most active members, shows good efficacy against Staphylococcus species with MIC values ranging from 2 to 16 µg/mL and against Enterococcus species with MICs of 16 µg/mL or higher. nih.gov Newer congeners, such as Muraymycin B8 and B9, have also demonstrated good antibacterial activity against S. aureus and a mutant strain of Escherichia coli (ΔtolC). nih.govacs.org

Furthermore, certain muraymycins have shown potent antimycobacterial effects. acs.org Muraymycins D1, D2, D4, and D5 were effective against Mycobacterium tuberculosis, with MIC values between 8 and 16 µg/mL. acs.org Several other isolated muraymycins displayed even greater activity against Mycolicibacterium smegmatis, with some showing lower MIC values than the control drug, isoniazid. acs.org

Variochelins and Other Lipopeptides

(3S)-3-hydroxy-L-aspartate is also a key structural feature in variochelins, a class of lipopeptide siderophores produced by the soil bacterium Variovorax sp. beilstein-journals.orgnih.gov Siderophores are compounds produced by microorganisms to sequester iron, an essential nutrient. The β-hydroxyaspartate moiety in variochelins is involved in this iron-binding function. beilstein-journals.orgescholarship.org

In addition to their role in iron acquisition, variochelins exhibit antimicrobial activity, particularly against Gram-negative bacteria. beilstein-journals.orgsemanticscholar.org Studies on variochelins A, B, C, and E have demonstrated their ability to inhibit the growth of Escherichia coli and Burkholderia multivorans. beilstein-journals.org Notably, they were also found to be active against several Gram-negative plant pathogens. beilstein-journals.org For example, Variochelin A moderately inhibited seven out of eight tested plant pathogens, with MIC values ranging from 8.49 µg/mL to 34.39 µg/mL against susceptible species. beilstein-journals.org

The presence of a β-hydroxyaspartic acid residue is also found in other antimicrobial peptides. Potashchelins, another group of lipid siderophores, contain both L-threo and L-erythro-β-hydroxyaspartic acids and have shown weak antibacterial activity against Bacillus subtilis. frontiersin.org The discovery of malacidins, a class of calcium-dependent lipopeptide antibiotics active against Gram-positive bacteria, further highlights the importance of hydroxylated aspartic acid derivatives in natural product antibiotics. mdpi.com

Antimicrobial Activity Data

The following tables summarize the reported minimum inhibitory concentrations (MIC) for natural products containing a (3S)-3-hydroxy-L-aspartate backbone or its derivatives.

Table 1: Antimicrobial Activity of Muraymycins

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Muraymycin A1 | Staphylococcus spp. | 2 - 16 | nih.govresearchgate.net |

| Muraymycin A1 | Enterococcus spp. | ≥ 16 | nih.gov |

| Muraymycin B8 | Staphylococcus aureus | 2 | nih.gov |

| Muraymycin B9 | Staphylococcus aureus | 6 | nih.gov |

| Muraymycin B8 | Escherichia coli ΔtolC | 4 | nih.gov |

| Muraymycin B9 | Escherichia coli ΔtolC | 2 | nih.gov |

| Muraymycin D1 | Mycobacterium tuberculosis | 8 - 16 | acs.org |

| Muraymycin D2 | Mycobacterium tuberculosis | 8 - 16 | acs.org |

| Muraymycin D4 | Mycobacterium tuberculosis | 8 - 16 | acs.org |

| Muraymycin D5 | Mycobacterium tuberculosis | 8 - 16 | acs.org |

| Muraymycin D1 | Mycolicibacterium smegmatis | 2 | acs.org |

| Muraymycin D2 | Mycolicibacterium smegmatis | 2 | acs.org |

| Muraymycin D4 | Mycolicibacterium smegmatis | 4 | acs.org |

| Muraymycin D5 | Mycolicibacterium smegmatis | 4 | acs.org |

Table 2: Antimicrobial Activity of Variochelins

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Variochelin A | Escherichia coli | 6.15 | beilstein-journals.org |

| Variochelin B | Escherichia coli | 4.47 | beilstein-journals.org |

| Variochelin C | Escherichia coli | 10.14 | beilstein-journals.org |

| Variochelin E | Escherichia coli | 11.77 | beilstein-journals.org |

| Variochelin A | Burkholderia multivorans | 9.98 | beilstein-journals.org |

| Variochelin B | Burkholderia multivorans | 14.66 | beilstein-journals.org |

| Variochelin C | Burkholderia multivorans | 17.84 | beilstein-journals.org |

| Variochelin E | Burkholderia multivorans | 19.23 | beilstein-journals.org |

| Variochelin A | Burkholderia plantarii | 8.49 | beilstein-journals.org |

| Variochelin A | Agrobacterium tumefaciens | 16.45 | beilstein-journals.org |

| Variochelin A | Pseudomonas syringae | 25.46 | beilstein-journals.org |

| Variochelin A | Pantoea agglomerans | 21.47 | beilstein-journals.org |

| Variochelin A | Ralstonia basilensis | 34.39 | beilstein-journals.org |

| Variochelin A | Paraburkholderia Sp. 60 | 29.03 | beilstein-journals.org |

Chemical and Biocatalytic Synthetic Methodologies for 3s 3 Hydroxy L Aspartate

Stereoselective Chemical Synthesis Approaches

Chemical synthesis routes to (3S)-3-hydroxy-L-aspartate often involve the creation of the hydroxyl group on a pre-existing aspartic acid scaffold or building the molecule from a chiral precursor. The primary challenge lies in controlling the stereoselectivity of the hydroxylation step.

A prominent strategy for synthesizing 3-hydroxy-L-aspartic acid involves the stereocontrolled hydroxylation of dianions derived from L-aspartic acid derivatives. cdnsciencepub.comcdnsciencepub.com This approach leverages the inherent chirality of L-aspartic acid to influence the stereochemical outcome of the hydroxylation reaction. cdnsciencepub.com The process typically begins with the protection of the amino and carboxylic acid groups of L-aspartic acid. cdnsciencepub.com The protected derivative is then treated with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium bis(trimethylsilyl)amide, at low temperatures (e.g., -78°C) to generate a dianion. cdnsciencepub.com

This dianion, or enolate, is then reacted with an electrophilic hydroxylating agent. researchgate.net The choice of the hydroxylating agent and the reaction conditions can significantly influence the stereoselectivity of the reaction, yielding different ratios of the syn ((2S,3S) and (2R,3R)) and anti ((2S,3R) and (2R,3S)) isomers. cdnsciencepub.com For instance, the use of molybdenum peroxide (MoOPH) as the hydroxylating agent has been shown to produce a mixture of (2S,3S) and (2S,3R) isomers. cdnsciencepub.com The stereoselectivity is thought to be influenced by factors such as the geometry of the enolate, the nature of the counter-ion, and the potential for chelation between the substrate and the reagent. cdnsciencepub.comresearchgate.net Following the hydroxylation step, the protecting groups are removed to yield the final 3-hydroxy-L-aspartic acid product. cdnsciencepub.com

| Starting Material | Base | Hydroxylating Agent | Product Ratio ((2S,3S) : (2S,3R)) |

| Dimethyl N-benzyloxycarbonyl-L-aspartate | Potassium bis(trimethylsilyl)amide | MoOPH | 34% : 16% |

| Di-tert-butyl-N-benzyloxycarbonyl-L-aspartate | Lithium bis(trimethylsilyl)amide | MoOPH | - |

Table 1: Examples of Dianion Hydroxylation for the Synthesis of 3-Hydroxy-L-Aspartate Derivatives. Data sourced from cdnsciencepub.com.

An alternative to the direct hydroxylation of aspartic acid derivatives is the use of readily available chiral molecules as starting materials. L-tartaric acid, with its two pre-existing stereocenters, has been effectively employed as a chiral precursor for the synthesis of 3-hydroxyaspartic acid derivatives. cdnsciencepub.comnih.gov This approach provides a robust method for establishing the desired stereochemistry. vulcanchem.comrenyi.hu

The synthesis typically involves a series of chemical transformations to convert the diol functionality of L-tartaric acid into the amino and carboxylic acid groups of the target molecule. nih.gov For example, diethyl L-tartrate can be converted to diethyl (2R,3R)-2,3-epoxysuccinate. orgsyn.org The subsequent ring-opening of this epoxide with an amine source, followed by further functional group manipulations, can lead to the desired 3-hydroxyaspartic acid derivative with controlled stereochemistry. renyi.huorgsyn.org This method has proven to be a reliable strategy for the asymmetric synthesis of various bioactive molecules. nih.gov

Achieving high stereoselectivity is a critical aspect of synthesizing (3S)-3-hydroxy-L-aspartate. Asymmetric synthesis strategies aim to control the formation of the four possible stereoisomers. cdnsciencepub.com The stereochemical outcome of the hydroxylation of L-aspartic acid dianions is highly dependent on the reaction conditions and the reagents used. cdnsciencepub.comresearchgate.net Factors influencing stereoselectivity include the enolate geometry, the counter-cation, the presence of complexing agents, and the nature of the electrophilic hydroxylating agent. researchgate.net

For example, the reaction of N-(9-phenylfluoren-9-yl)aspartate enolates with electrophilic hydroxylating reagents has been studied to prepare enantiomerically pure (3R)- and (3S)-N-Pf-3-hydroxyaspartates. researchgate.net The stereoselectivity of these reactions was found to be dependent on the enolate structure and the ability of the electrophile to complex with the enolate counterion in the transition state. researchgate.net The Sharpless asymmetric aminohydroxylation of cinnamates has also been explored as a key step in the concise asymmetric synthesis of 3-hydroxyaspartic acid derivatives. nih.gov This highlights the importance of employing advanced asymmetric methodologies to selectively synthesize the desired stereoisomer of 3-hydroxy-L-aspartate for its potential applications.

Enzyme-Catalyzed Biocatalytic Production

Biocatalytic methods offer a green and highly selective alternative to chemical synthesis for the production of (3S)-3-hydroxy-L-aspartate. These methods utilize enzymes or whole microbial cells to catalyze the desired transformation, often with high stereospecificity and under mild reaction conditions.

A significant advancement in the biocatalytic production of L-threo-3-hydroxyaspartic acid (a stereoisomer of (3S)-3-hydroxy-L-aspartate) involves the use of genetically engineered Escherichia coli. asm.orgnih.gov Researchers have developed a novel process that employs a microbial hydroxylase and hydrolase. asm.orgresearchgate.net The wild-type asparagine hydroxylase (AsnO) from Streptomyces coelicolor is used to hydroxylate L-asparagine to form 3-hydroxyasparagine (B232136). asm.orgnih.gov This intermediate is then hydrolyzed by asparaginase (B612624) to produce L-threo-3-hydroxyaspartic acid. asm.org

To improve the efficiency of this process, asparaginase-deficient E. coli strains have been developed. asm.orgnih.gov The rationale behind this is that endogenous asparaginases in E. coli can degrade the desired product. asm.org By using an asparaginase I-deficient mutant, a significant increase in the yield of L-threo-3-hydroxyaspartic acid was observed. nih.gov Further enhancement of the yield was achieved by increasing the expression level of the asnO gene using a strong T7 promoter system. asm.orgnih.gov This combination of a deficient host strain and optimized expression system has proven to be a highly effective strategy for the microbial production of this valuable amino acid. asm.orgresearchgate.net

The development of one-pot bioconversion processes simplifies the production of L-threo-3-hydroxyaspartic acid and makes it more economically viable. asm.org In this strategy, the entire two-step enzymatic reaction, from L-asparagine to the final product, is carried out in a single reaction vessel using whole E. coli cells. asm.orgnih.gov This approach eliminates the need for intermediate purification steps and reduces process complexity.

The one-pot reaction using intact E. coli expressing the asparagine hydroxylase gene initially resulted in low yields. nih.gov However, by employing the asparaginase I-deficient mutant and enhancing the expression of the hydroxylase, the molar yield was dramatically increased. asm.orgnih.gov Further optimization of the whole-cell reaction in a jar fermentor led to a near-quantitative conversion of L-asparagine to L-threo-3-hydroxyaspartic acid, with a maximum yield of 96%. asm.orgnih.gov This efficient one-pot bioconversion demonstrates the potential for large-scale, cost-effective production of (3S)-3-hydroxy-L-aspartate and its stereoisomers. vulcanchem.com

| E. coli Strain | Promoter for asnO | Molar Yield of L-THA |

| Intact E. coli | lac promoter | 0.076% |

| Asparaginase I-deficient mutant | lac promoter | 8.2% |

| Asparaginase I-deficient mutant | T7 promoter | 92% |

| Asparaginase I-deficient mutant (jar fermentor) | T7 promoter | 96% |

Table 2: Optimization of One-Pot Bioconversion for L-threo-3-hydroxyaspartic acid (L-THA) Production. Data sourced from asm.orgnih.gov.

Advantages of Biocatalysis for Stereospecific Production

The use of biocatalysts, particularly enzymes, in chemical synthesis offers a range of compelling advantages over traditional chemical methods, especially for the production of chiral molecules like (3S)-3-hydroxy-L-aspartate. gouni.edu.ng The primary benefit lies in the inherent selectivity of enzymes, which is a direct result of their precisely structured active sites. rsc.org This leads to highly specific transformations, minimizing side reactions and simplifying downstream processing. gouni.edu.ng

Key advantages of employing biocatalysis for the stereospecific synthesis of compounds such as (3S)-3-hydroxy-L-aspartate include:

High Selectivity : Enzymes exhibit remarkable selectivity, which is categorized into three types:

Stereoselectivity : This is the most significant advantage for producing chiral compounds. Enzymes can distinguish between enantiomers, producing a single desired stereoisomer with high purity. gouni.edu.ngrsc.org For instance, the hydroxylation of L-aspartic acid can be directed to yield the desired L-threo (3S) isomer exclusively. researchgate.net This eliminates the need for complex chiral resolution steps that are often required in conventional organic synthesis. gouni.edu.ng

Regioselectivity : Enzymes can target a specific position on a molecule for modification, even in the presence of other similar functional groups. gouni.edu.ng

Chemoselectivity : Biocatalysts can act on a specific functional group while leaving others untouched, which reduces the need for protecting groups, thereby shortening synthetic routes and reducing waste. gouni.edu.ng

Mild Reaction Conditions : Biocatalytic reactions are typically conducted under mild conditions, such as at or near room temperature, atmospheric pressure, and neutral pH, often in aqueous media. researchgate.net This contrasts sharply with many traditional chemical syntheses that require high temperatures, high pressures, and often harsh or toxic solvents and reagents. The mild conditions reduce energy consumption and minimize the degradation of sensitive products. researchgate.net

Environmental Sustainability ("Green Chemistry") : Biocatalysis is considered an environmentally friendly technology. researchgate.net Enzymes are derived from renewable resources, are biodegradable, and the mild reaction conditions reduce energy demands and the formation of hazardous byproducts. gouni.edu.ngresearchgate.net This aligns with the principles of green chemistry by making chemical manufacturing more sustainable.

High Catalytic Efficiency : Enzymes are highly efficient catalysts, capable of accelerating reactions significantly even at very low concentrations. gouni.edu.ng Modern protein engineering techniques, such as directed evolution, can further enhance enzyme properties like stability, activity, and substrate specificity for industrial applications. rsc.orgwiley.com

The following table summarizes the key advantages of using biocatalysis for the stereospecific production of (3S)-3-hydroxy-L-aspartate.

| Advantage | Description | Relevance to (3S)-3-hydroxy-L-aspartate Production |

| Stereoselectivity | Production of a single, specific stereoisomer from a prochiral substrate or resolution of a racemic mixture. gouni.edu.ng | Ensures the synthesis of the biologically relevant L-threo isomer, avoiding contamination with other stereoisomers. researchgate.net |

| Regio- and Chemoselectivity | Precise modification at a specific site on the substrate molecule without affecting other functional groups. gouni.edu.ng | Allows for direct hydroxylation at the C-3 position of L-aspartic acid or L-asparagine without the need for protecting groups. researchgate.netresearchgate.net |

| Mild Operating Conditions | Reactions occur at or near ambient temperature, pressure, and neutral pH in aqueous solutions. researchgate.net | Reduces energy costs and prevents the degradation of the amino acid product, leading to higher yields and purity. |

| Environmental Friendliness | Use of renewable, non-toxic, and biodegradable catalysts; reduced energy consumption and waste generation. researchgate.net | Offers a "greener" synthetic route compared to methods using heavy metals or harsh organic solvents. wiley.com |

| High Catalytic Efficiency | Enzymes can achieve high reaction rates at low catalyst concentrations. gouni.edu.ng | Enables efficient production, with techniques like whole-cell biocatalysis allowing for high yields. researchgate.net |

| Evolvability | Enzyme properties can be tailored for specific industrial processes through protein engineering. rsc.orgacs.org | The substrate specificity of enzymes like asparagine hydroxylase has been successfully altered to favor L-aspartic acid. researchgate.net |

Synthesis of Functional Derivatives and Analogues for Research Applications

The (3S)-3-hydroxy-L-aspartate scaffold is a valuable starting point for creating functional derivatives and analogues used in various research applications, particularly in medicinal chemistry and biochemical studies. mdpi.com The synthesis of these compounds often involves chemoenzymatic strategies, where a key enzymatic step establishes the desired stereochemistry, followed by conventional chemical modifications. acs.org

One major area of research is the development of inhibitors for excitatory amino acid transporters (EAATs). acs.org Since (l-threo)-3-hydroxyaspartic acid is a substrate for EAATs, modifying its structure can turn it into an inhibitor. Research has shown that introducing a substituent at the C-3 position that is larger than a hydroxyl group converts the molecule from a substrate to a non-substrate inhibitor. acs.org These analogues are crucial tools for studying the function and structure of EAATs and have potential as therapeutic agents. The synthesis of these derivatives typically involves protecting the amino and carboxyl groups of the aspartate core before introducing novel functionalities. acs.orgmdpi.com

Another application is the use of protected derivatives as building blocks in peptide synthesis. mdpi.com By applying different protecting group patterns to the amino and carboxyl functions of 3-hydroxyaspartic acid, researchers can generate versatile building blocks suitable for either C-terminal or N-terminal extension in solid-phase peptide synthesis. mdpi.com These building blocks allow for the incorporation of the unique hydroxy-amino acid motif into peptides, which is found in several natural products with biological activity. mdpi.com

The table below presents examples of synthetic derivatives and analogues of (3S)-3-hydroxy-L-aspartate and their applications in research.

| Derivative/Analogue Class | Synthetic Strategy | Research Application |

| 3-O-Substituted Analogues | Chemoenzymatic synthesis starting with a stereoselective enzymatic step, followed by O-alkylation at the C-3 hydroxyl group using a strong base like NaH. acs.org | Development of potent, non-substrate, competitive inhibitors of excitatory amino acid transporters (EAATs) for pharmacological studies. acs.org |

| Protected Building Blocks | Application of protecting groups (e.g., Boc, Cbz, tBu) to the amino and carboxyl groups of 3-hydroxyaspartic acid. mdpi.comacs.org | Used as chiral synthons for solid-phase peptide synthesis to create analogues of natural products containing this motif. mdpi.com |

| Amide Derivatives | Amidation of the carboxyl groups of a protected 3-hydroxyaspartate building block with various amines using condensation reagents like EDCI/HOBT. acs.org | Creation of hybrid molecules and exploration of structure-activity relationships (SAR) for EAAT inhibitors. acs.org |

| Bio-isostere Replacements | Replacement of the 4-carboxyl group with other acidic functional groups, such as a 3-hydroxypyranone moiety, via multi-step chemical synthesis. mdpi.com | Investigation of the structural requirements for biological activity, such as anti-liver fibrosis effects. mdpi.com |

Advanced Analytical Strategies in 3s 3 Hydroxy L Aspartate Research

Chromatographic Techniques for Stereoisomer Separation (e.g., Chiral High-Performance Liquid Chromatography)

The separation of the four stereoisomers of 3-hydroxyaspartate, which possesses two chiral centers, is a significant analytical challenge. scholarsportal.info Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, often involving pre-column derivatization to enhance separation and detection. acs.orgresearchgate.net

One common approach involves derivatizing the amino acids with a chiral reagent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which allows for the separation of the resulting diastereomers on a reversed-phase HPLC column. acs.org Another effective derivatizing agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which, when coupled with laser-induced fluorescence detection, provides high sensitivity. researchgate.net

Capillary electrophoresis (CE) has also emerged as a powerful technique for the chiral separation of 3-hydroxyaspartate stereoisomers. scholarsportal.inforesearchgate.net Combining CE with mass spectrometry (CE-MS) allows for the identification of all four stereoisomers, even without individual enantiomeric standards. researchgate.net Microwave-assisted derivatization with agents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole has been shown to significantly accelerate the reaction time and improve derivatization yield, leading to enhanced detection limits when coupled with online sample concentration methods in CE. scholarsportal.info

The choice of chiral stationary phase (CSP) is critical in direct enantioseparation by HPLC. For instance, the (R,R)-Whelk-O 1 stationary phase has been successfully used for the baseline enantioseparation of cysteine enantiomers after derivatization, a strategy that can be adapted for other amino acids. researchgate.net The use of CSPs available in both enantiomeric forms allows for the reversal of elution order, a feature that is particularly useful for complex sample matrices. researchgate.net

| Technique | Derivatization Reagent | Key Findings | Reference |

|---|---|---|---|

| Reversed-Phase HPLC | (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | Successful separation of amino acid enantiomers. | acs.org |

| Capillary Electrophoresis (CE) | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole | Microwave-assisted derivatization improved yield and shortened time. Achieved a detection limit of 5.3 nmol/L for l-threo-3-hydroxyaspartate. | scholarsportal.info |

| HPLC-MS/MS | 4-fluoro-7-nitrobenzofurazan | Quantification of cysteine enantiomers in plasma. | researchgate.net |

| Chiral HPLC | (DHQD)2PHAL and (DHQ)2PHAL | Determined enantiomeric ratio of synthesized hydroxyaspartate derivatives. | unibe.ch |

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of molecules like (3S)-3-hydroxy-L-aspartate. organicchemistrydata.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the determination of the compound's connectivity and stereochemistry. asm.orglibretexts.org

In the context of 3-hydroxyaspartate stereoisomers, specific NMR techniques are employed to differentiate between them. For instance, the chemical shifts of the α- and β-protons are highly sensitive to the relative stereochemistry. nih.gov In one study, the ¹H NMR spectrum of a synthetic peptide containing (2R,3R)-hydroxyasparagine was shown to be distinct from its (2R,3S) diastereomer, with noticeable differences in the chemical shifts of the α- and β-protons. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule. asm.org The Nuclear Overhauser Effect (NOE) can provide information about the through-space proximity of protons, which is vital for determining the three-dimensional structure and confirming stereochemical assignments. organicchemistrydata.org The γ-effect in ¹³C NMR, where a substituent causes an upfield shift of the carbon at the γ-position, can also be used for stereochemical assignment. organicchemistrydata.org

| Isomer | ¹H NMR Chemical Shifts (ppm) | Key Observation | Reference |

|---|---|---|---|

| (2R,3R)-hydroxyAsn in Novo29 | α-H: 5.04, β-H: 5.29 | Distinct from the (2R,3S) isomer, allowing for stereochemical confirmation of the natural product. | nih.gov |

| (2R,3S)-hydroxyAsn in epi-Novo29 | α-H: 5.14, β-H: 5.00 | Different chemical shifts compared to the (2R,3R) isomer. | nih.gov |

Isotope Labeling and Mass Spectrometry-Based Metabolomics for Pathway Elucidation

Isotope labeling combined with mass spectrometry (MS)-based metabolomics is a powerful strategy for elucidating the biosynthetic pathways involving (3S)-3-hydroxy-L-aspartate. jpt.com This approach involves feeding organisms with precursors enriched in stable isotopes (e.g., ¹³C, ¹⁵N, ²H) and then tracking the incorporation of these isotopes into downstream metabolites using MS. jpt.comresearchgate.net

This technique allows researchers to trace the metabolic fate of specific atoms and identify the enzymatic reactions and pathways involved in the biosynthesis of a target compound. jpt.com For example, stable isotope dimethyl labeling can be used for quantitative proteomics to understand how metabolic networks adjust to different carbon sources. nih.gov

In the study of natural product biosynthesis, isotope labeling experiments can pinpoint the origin of specific atoms within a complex molecule. For instance, feeding experiments with ¹⁵N-labeled L-proline and L-arginine have been used to determine the precursors of the N-hydroxypyrrole moiety in chalkophomycin. researchgate.net Similarly, the biosynthesis of the β-hydroxyaspartate pathway, which converts glyoxylate (B1226380) to oxaloacetate, can be investigated using these methods. nih.gov

Recent advances in metabolomics, particularly using techniques like gas chromatography-time of flight/mass spectrometry (GC-TOF/MS), enable the monitoring of dynamic changes in a wide range of endogenous metabolites, providing a global view of the metabolic response to various stimuli or genetic modifications. rsc.org This systems-level approach is invaluable for understanding the broader metabolic context in which (3S)-3-hydroxy-L-aspartate is produced and utilized. oup.comrsc.org

| Methodology | Application | Key Findings | Reference |

|---|---|---|---|

| Stable Isotope Dimethyl Labeling and Quantitative Proteomics | Studying metabolic network adjustments in M. smegmatis. | Identified enzymes of the putative glycerate pathway as highly abundant in acetate-grown cells. | nih.gov |

| GC-TOF/MS-based Metabolomics | Investigating molecular mechanisms of a clinical herb prescription against metabolic syndrome. | Identified significantly perturbed metabolic pathways. | rsc.org |

| Isotope Labeling with LC-MS/MS | Elucidating the biosynthesis of chalkophomycin. | Determined that L-proline and L-arginine are precursors to the N-hydroxypyrrole moiety. | researchgate.net |

| Metabolic Labeling (SILAC) and Dimethyl Labeling | Quantitative proteomics approaches. | SILAC was found to be more reproducible than dimethyl labeling for quantitative proteomics. | researchgate.net |

Emerging Research Avenues and Translational Potentials

Elucidation of Novel Biological Signaling Pathways and Receptors

(3S)-3-hydroxy-L-aspartate(1-), specifically the L-threo isomer, is recognized as a potent inhibitor of Excitatory Amino Acid Transporters (EAATs). tocris.com These transporters are crucial for clearing glutamate (B1630785) from the synaptic cleft, and their inhibition can significantly impact neurotransmission. The compound acts as a competitive, transportable inhibitor for EAAT1, EAAT2, and EAAT3, while being a non-transportable inhibitor for EAAT5. tocris.com Its derivatives have also been shown to exhibit competitive inhibitory activity against glutamate and aspartate transporters. asm.org Research into the neurotoxicity of related compounds like DL-threo-3-hydroxyaspartate has further underscored the potent effects of these molecules on neural systems. tocris.com The interaction with these transporters is a key signaling mechanism, making this compound a valuable tool for studying glutamate pathway dynamics and a potential lead for therapies targeting neurological disorders.

Table 1: Inhibitory and Transport Kinetics of L-(-)-threo-3-Hydroxyaspartic acid on Human Excitatory Amino Acid Transporters (EAATs)

| Transporter Subtype | Inhibition Constant (Ki) in [³H]-d-Asp Uptake Assay | Michaelis Constant (Km) in FMP Assay |

| EAAT1 | 11 µM | 3.6 µM |

| EAAT2 | 19 µM | 3.8 µM |

| EAAT3 | 14 µM | 3.2 µM |

| Data sourced from assays in HEK293 cells expressing human EAAT subtypes. tocris.com |

Advancements in Biocatalytic Engineering for Sustainable Production

Traditional chemical synthesis of L-threo-3-hydroxyaspartic acid (L-THA) often involves harsh conditions and results in a mixture of stereoisomers, necessitating complex purification steps. asm.org To overcome these limitations, biocatalytic methods are being developed for more sustainable and efficient production. One innovative approach utilizes a one-pot, two-step enzymatic reaction. asm.org This process first involves the hydroxylation of L-asparagine using a highly stable, wild-type asparagine hydroxylase, such as AsnO from Streptomyces coelicolor. asm.org The resulting 3-hydroxyasparagine (B232136) is then hydrolyzed by an asparaginase (B612624) to produce the final L-THA product. asm.org This biocatalytic cascade avoids the low yields associated with direct hydroxylation of L-aspartic acid and represents a promising route for industrial-scale production. asm.org The use of engineered microbial hosts like Escherichia coli to express these enzymes further enhances the feasibility of this green production strategy. asm.org

Table 2: Key Enzymes in the One-Pot Biotransformation for L-THA Production

| Reaction Step | Enzyme Used | Substrate | Product |

| Step 1: Hydroxylation | Asparagine Hydroxylase (e.g., AsnO, SCO2693) | L-Asparagine | 3-hydroxyasparagine |

| Step 2: Hydrolysis | Asparaginase (e.g., Asparaginase I or II) | 3-hydroxyasparagine | L-threo-3-hydroxyaspartic acid (L-THA) |

| This two-step enzymatic process enables the efficient synthesis of L-THA from L-asparagine. asm.org |

Exploration of Derivatives for Targeted Pharmacological Interventions

The unique structure of (3S)-3-hydroxy-L-aspartate serves as a scaffold for developing derivatives with targeted pharmacological activities. mdpi.com Derivatives of hydroxyaspartic acid have shown potential as antimicrobial agents and have demonstrated antitumor activity. asm.org The development of novel derivatives is a key strategy in drug discovery. For instance, in related amino acid derivatives, replacing a hydroxyl group with an amido group has allowed for further substitutions to explore the binding pocket of receptors like the NMDA receptor's glycine (B1666218) site. researchgate.net This approach led to a series of 3-acylamino-2-aminopropionic acid derivatives with a range of activities from antagonism to partial agonism. researchgate.net Similar strategies could be applied to (3S)-3-hydroxy-L-aspartate to create new molecules for therapeutic intervention, particularly in oncology and infectious diseases. The use of computer-aided drug design can further accelerate the discovery of potent and selective inhibitors based on this scaffold for various therapeutic targets. nih.gov

Table 3: Potential Pharmacological Applications of Hydroxyaspartic Acid and its Derivatives

| Application Area | Observed or Potential Activity | Reference |

| Antimicrobial | Activity against various microorganisms | asm.org |

| Antitumor | Antitumor activity, potential for cancer therapy | asm.org |

| Neurological Disorders | Inhibition of glutamate/aspartate transporters | tocris.comasm.org |

Integrated Multi-Omics Approaches in Metabolic Studies

To fully understand the metabolic role of (3S)-3-hydroxy-L-aspartate and optimize its biotechnological production, researchers are turning to integrated multi-omics analyses. researchgate.net This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of cellular processes. mdpi.com For example, in the engineering of Aspergillus niger for the production of 3-hydroxypropionic acid (3-HP), a related organic acid, proteomic and metabolomic analyses were used to identify and modify key genes to improve yield. researchgate.net Similarly, multi-omics studies in endothelial cells have revealed how different metabolic pathways, including amino acid metabolism, are reorganized during different functional states. biorxiv.org Applying these techniques to microorganisms engineered to produce (3S)-3-hydroxy-L-aspartate could reveal metabolic bottlenecks, identify novel regulatory networks, and uncover off-target effects. This deep biological understanding is crucial for rational strain engineering and the development of highly efficient and sustainable bioproduction platforms. researchgate.netnih.gov

Table 4: Application of Different Omics Technologies in Metabolic Studies

| Omics Technology | Level of Analysis | Potential Insights for (3S)-3-hydroxy-L-aspartate Studies |

| Genomics | DNA | Identifies genes for biosynthetic pathways and potential engineering targets. frontiersin.org |

| Transcriptomics | RNA | Measures gene expression levels to understand pathway regulation under different conditions. tum.de |

| Proteomics | Proteins | Quantifies enzyme levels to identify rate-limiting steps and metabolic bottlenecks. researchgate.netnih.gov |

| Metabolomics | Metabolites | Measures the concentration of intermediates and final products to assess pathway flux and efficiency. nih.govmdpi.com |

Q & A

Q. How should researchers reconcile conflicting data on the neurotoxic vs. neuroprotective effects of (3S)-3-hydroxy-L-aspartate(1-)?

- Methodological Answer : Context-dependent effects (e.g., concentration, cell type) require dose-response curves across physiological ranges. Meta-analyses of published data should adjust for covariates like exposure duration and model systems (primary neurons vs. immortalized lines). Use Bayesian statistics to quantify uncertainty .

Q. What statistical approaches are recommended for longitudinal studies on (3S)-3-hydroxy-L-aspartate(1-) accumulation in tissues?

- Methodological Answer : Mixed-effects models account for intra-subject variability. Survival analysis (Cox proportional hazards) links metabolite levels to clinical outcomes. For small sample sizes, non-parametric tests (e.g., Friedman test) reduce type I errors .

Methodological Best Practices

- Validation : Cross-validate findings using orthogonal techniques (e.g., NMR for structure, LC-MS for quantification) .

- Reproducibility : Publish raw data and detailed protocols (e.g., crystallization conditions, assay buffers) .

- Ethics : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.